1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17529123
InChI: InChI=1S/C11H11N3O/c1-2-11(15)9-5-3-4-6-10(9)14-8-12-7-13-14/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one

CAS No.:

Cat. No.: VC17529123

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one -

Specification

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name 1-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one
Standard InChI InChI=1S/C11H11N3O/c1-2-11(15)9-5-3-4-6-10(9)14-8-12-7-13-14/h3-8H,2H2,1H3
Standard InChI Key DUILHHLDMIEQJQ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=CC=CC=C1N2C=NC=N2

Introduction

Structural and Chemical Properties

Molecular Architecture

1-[2-(1H-1,2,4-triazol-1-yl)phenyl]propan-1-one (C₁₁H₁₁N₃O) features a propanone backbone linked to a phenyl ring substituted at the ortho position with a 1,2,4-triazole moiety. This configuration distinguishes it from the more commonly studied meta-substituted analog, 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]propan-1-one, which shares the same molecular formula (C₁₁H₁₁N₃O, MW 201.22 g/mol) but differs in substituent placement. The positional isomerism influences electronic and steric properties, potentially altering reactivity and biological activity.

Table 1: Comparative Molecular Properties of Triazole-Substituted Propanones

Property1-[2-(Triazolyl)phenyl]propan-1-one1-[3-(Triazolyl)phenyl]propan-1-one
Molecular FormulaC₁₁H₁₁N₃OC₁₁H₁₁N₃O
Molecular Weight (g/mol)201.22201.22
IUPAC Name1-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one1-[3-(1,2,4-triazol-1-yl)phenyl]propan-1-one
Canonical SMILESCCC(=O)C1=CC=CC=C1N2C=NC=N2CCC(=O)C1=CC(=CC=C1)N2C=NC=N2

The Canonical SMILES string for the ortho-substituted isomer highlights the triazole’s direct attachment to the phenyl ring’s second carbon, unlike the meta-substituted variant. This structural nuance may affect intermolecular interactions, such as hydrogen bonding and π-stacking, critical in pharmacological contexts.

Physicochemical Characteristics

While experimental data for the ortho isomer are sparse, inferences from analogous compounds suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ketone and triazole groups .

  • Melting Point: Likely >150°C, consistent with crystalline triazole derivatives .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of triazole-substituted propanones typically involves nucleophilic substitution or coupling reactions. A patent by outlines a method for analogous compounds using 4-halomethyl benzonitrile and 1,2,4-triazole in the presence of cesium carbonate:

  • Alkylation of Triazole:

    4-Chloromethyl benzonitrile+1,2,4-triazoleCs2CO3,acetone4-[1-(triazol-1-yl)methyl]benzonitrile\text{4-Chloromethyl benzonitrile} + \text{1,2,4-triazole} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{acetone}} \text{4-[1-(triazol-1-yl)methyl]benzonitrile}

    Yields are optimized by refluxing in acetone, followed by precipitation with methanol .

  • Ketone Formation:
    Oxidation of the benzylic position or Friedel-Crafts acylation could introduce the propanone moiety. For example, using propanoyl chloride under Lewis acid catalysis:

    4-[1-(triazol-1-yl)methyl]benzonitrile+CH3CH2COClAlCl31-[2-(triazol-1-yl)phenyl]propan-1-one\text{4-[1-(triazol-1-yl)methyl]benzonitrile} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-[2-(triazol-1-yl)phenyl]propan-1-one}

Purification and Characterization

Post-synthesis purification often involves:

  • Recrystallization: From isopropanol or methanol to remove unreacted triazole .

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane mixtures for high-purity isolates .

  • Spectroscopic Analysis:

    • ¹H NMR: Peaks at δ 8.5–8.7 ppm (triazole protons), δ 7.4–7.8 ppm (aromatic protons), and δ 2.8–3.1 ppm (ketone adjacent -CH₂-).

    • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

Biological and Pharmacological Activities

Key Mechanistic Insights:

  • CYP51 Binding: Triazoles coordinate the heme iron, blocking ergosterol biosynthesis .

  • Structure-Activity Relationship (SAR): Ortho substitution may enhance membrane permeability but reduce target affinity compared to meta analogs.

Antibacterial and Antileishmanial Activity

Patent US4560697A highlights triazole derivatives with broad-spectrum activity against Leishmania spp. and Gram-positive bacteria . The propanone moiety’s hydrophobicity could improve cell penetration, making the compound a candidate for antiparasitic drug development.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing azole antifungals. For example, efinaconazole impurities include structurally related triazole-propanone derivatives .

Material Science

Triazole’s coordination ability enables use in metal-organic frameworks (MOFs) for gas storage or catalysis. The ketone group offers a site for functionalization, enhancing material versatility.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce waste .

  • Biological Screening: Evaluate efficacy against drug-resistant fungi and protozoa.

  • Computational Modeling: Predict binding modes using molecular docking against CYP51 .

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